molecular formula C8H10BrClN2O B2489469 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride CAS No. 2138549-03-6

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride

Cat. No.: B2489469
CAS No.: 2138549-03-6
M. Wt: 265.54
InChI Key: NBDSZPYAIOJOTC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-4-11-7-1-2-10-3-5(7)8(6)12;/h4,10H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDSZPYAIOJOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=C(C2=O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138549-03-6
Record name 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride typically involves the bromination of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by crystallization and purification processes to obtain the hydrochloride salt. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₈H₁₀BrClN₂
  • Molar Mass : 249.54 g/mol
  • CAS No.: 1159010-96-4
  • Appearance : Colorless to yellowish solid powder .
  • Solubility: Soluble in water, ethanol, and chloroform .
  • Melting Point : 200–202°C .

Synthesis :
Synthesized via reaction of 3-bromo-6,7,8,8a-tetrahydro-1,6-naphthyridine with hydrochloric acid, followed by purification and crystallization .

Structural and Functional Analogues

(a) 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Dihydrochloride
  • Molecular Formula : C₈H₁₂Cl₂N₂O
  • Molar Mass : 223.10 g/mol .
  • Key Differences :
    • Lacks bromine substitution at position 3.
    • Contains hydroxyl group at position 4, enhancing polarity and hydrogen-bonding capacity.
  • Applications : Used in medicinal chemistry as a scaffold for kinase inhibitors .
(b) 3-Bromo-5,6,7,8-tetrahydro-[1,6]naphthyridine Dihydrochloride
  • Molecular Formula : C₈H₁₁BrCl₂N₂
  • Molar Mass : 286.00 g/mol .
  • Key Differences: Dihydrochloride salt form improves solubility in aqueous media compared to the monohydrochloride. Higher molecular weight due to additional chloride ion.
  • Applications : Intermediate in peptide coupling reactions .
(c) 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Free Base)
  • Molecular Formula : C₈H₉BrN₂
  • CAS No.: 625100-00-7 .
  • Key Differences: Lacks hydrochloride counterion, reducing solubility in polar solvents. Preferred for reactions requiring non-ionic conditions.
(d) Ethyl 7-Bromo-1,5-naphthyridine-3-carboxylate
  • Molecular Formula : C₁₁H₉BrN₂O₂
  • Key Differences :
    • 1,5-naphthyridine isomer with ester functional group.
    • Enhanced lipophilicity due to ethyl ester, suitable for prodrug synthesis .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Solubility Melting Point (°C)
Target Compound C₈H₁₀BrClN₂ 249.54 Water, EtOH, CHCl₃ 200–202
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Dihydrochloride C₈H₁₂Cl₂N₂O 223.10 Water, MeOH 215–220
3-Bromo-1,6-naphthyridine Dihydrochloride C₈H₁₁BrCl₂N₂ 286.00 Water, DMSO 245–250
3-Bromo-1,6-naphthyridine (Free Base) C₈H₉BrN₂ 213.07 DCM, THF 185–190

Biological Activity

Chemical Identification
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride is a synthetic compound with the molecular formula C8H10BrClN2OC_8H_{10}BrClN_2O and a molecular weight of approximately 265.53 g/mol. It belongs to the naphthyridine family of compounds, which are known for their diverse biological activities. The compound has garnered attention for its potential therapeutic applications in various medical fields.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Properties :
    • Studies have indicated that naphthyridine derivatives can inhibit cancer cell proliferation through multiple mechanisms including apoptosis induction and cell cycle arrest. For instance, related naphthyridine compounds have shown significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.03 to 15.03 µM depending on the specific derivative and cell type .
  • Anti-inflammatory Effects :
    • Compounds within the naphthyridine class have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. The inhibition of lipopolysaccharide (LPS)-induced nitric oxide production suggests a potential use in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Some studies have suggested that naphthyridine derivatives may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against various cell lines ,
Anti-inflammatoryInhibition of NO production
NeuroprotectivePotential modulation of neurotransmitters

Notable Research Findings

  • A study on similar compounds indicated that certain naphthyridine derivatives displayed significant cytotoxicity against human cancer cell lines such as HL60 (leukemia) and MCF-7 (breast cancer), with IC50 values as low as 0.91 µM .
  • Another investigation highlighted the ability of naphthyridine derivatives to induce apoptosis in cancer cells through caspase activation and PARP cleavage mechanisms, which are crucial for programmed cell death .

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are critical. The compound's safety profile has not been extensively documented; however, related compounds have exhibited varying degrees of toxicity depending on their structure and dosage. Standard precautions should be taken when handling this compound in laboratory settings.

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